A2-binding peptides are derived from various proteins, including viral proteins, tumor antigens, and self-proteins. They are classified based on their binding motifs and the specific HLA-A2 subtypes they interact with. The most common motifs include L-V, L-L, and I-L for A0201/A0205 subtypes, while other motifs like I-V and V-V may cross-react with different HLA alleles such as A24 and A26 .
The synthesis of A2-binding peptides typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptide chains. Key parameters in this process include:
The molecular structure of A2-binding peptides typically consists of nonameric sequences (nine amino acids long) that fit into the peptide-binding groove of HLA-A2. The structure is characterized by:
A2-binding peptides undergo various chemical reactions during their synthesis and when interacting with HLA molecules:
The mechanism by which A2-binding peptides activate T cells involves several steps:
A2-binding peptides exhibit distinct physical and chemical properties:
A2-binding peptides have significant applications in various fields:
Peptide binding to HLA-A2 is governed by conserved structural motifs where anchor residues at specific positions form critical contacts within the MHC binding groove. HLA-A*0201 (the predominant subtype) exhibits a strong preference for peptides with Leucine (L) or Methionine (M) at Position 2 (P2) and Valine (V) or Leucine (L) at the C-terminus (PΩ). These primary anchors insert into the B and F pockets of the HLA-A2 groove, respectively, providing ~70% of the binding energy [1] [7].
Secondary anchors (e.g., Positions 1, 3, and 7) further modulate affinity and stability. For example, in the influenza matrix peptide (GILGFVFTL), P1 Glycine facilitates N-terminal flexibility, while P7 Threonine stabilizes the peptide central bulge through hydrogen bonding [3] [7]. Subtype variations alter these preferences: HLA-A0202 tolerates larger P2 anchors like Tyrosine due to a deeper B pocket, while HLA-A0205 excludes typical A*0201 ligands due to Phe → Tyr substitution at residue 9, altering B-pocket chemistry [1] [2].
Table 1: Impact of Anchor Residues on Peptide Binding to HLA-A2 Subtypes
Peptide | Sequence | P2 Anchor | PΩ Anchor | HLA-A*0201 Affinity | HLA-A*0202 Affinity |
---|---|---|---|---|---|
Influenza Matrix | GILGFVFTL | I (Ile) | L (Leu) | High | High |
MART-1 (Native) | AAGIGILTV | A (Ala) | V (Val) | Low | Low |
MART-1 (Modified) | ELAGIGILTV | L (Leu) | V (Val) | Very High | Moderate |
HBV Core 18–27 | FLPSDFFPSV | L (Leu) | V (Val) | High | Low |
Data adapted from Valmori et al. [5] and Webb et al. [2].
The B pocket—formed by residues 9, 24, 45, 63, 66, 67, and 70 of the HLA-A2 α-chain—is a key determinant of allele-specific binding. Residue 9 polymorphism (Phe/Tyr) dictates peptide specificity: HLA-A0201 (Phe⁹) accommodates branched aliphatic P2 anchors (Leu, Met), whereas HLA-A0205 (Tyr⁹) sterically excludes these residues, favoring smaller anchors like Alanine [1] [2]. Similarly, HLA-A*6901 (Tyr⁹) binds peptides with P2 Glu or Asp, a motif absent in other A2 subtypes [2].
Mass spectrometry of eluted peptides revealed distinct motifs:
These differences arise from B-pocket electrostatic and steric shifts. For instance, Tyr⁹ in A0205 introduces a hydrogen bond donor, favoring P2 polar residues [1] [6]. Consequently, individuals expressing non-A0201 subtypes present immunologically divergent peptide repertoires despite serological classification as "HLA-A2-positive" [2].
Table 2: B-Pocket Polymorphisms and Peptide Motifs in HLA-A2 Subtypes
Subtype | Residue 9 | Residue 45 | Residue 67 | Dominant P2 Anchors |
---|---|---|---|---|
A*0201 | Phe | Glu | Val | Leu, Met, Ile |
A*0202 | Phe | Glu | Phe | Leu, Tyr, Met |
A*0205 | Tyr | Glu | Val | Ala, Ser, Thr |
A*0214 | Tyr | Lys | Val | Glu, Asp |
A*6901 | Tyr | Lys | Phe | Glu, Asp |
Data synthesized from Guo et al. [1] and Smith et al. [2].
Peptide binding to HLA-A2 is not a static lock-and-key interaction but involves dynamic conformational adjustments. Molecular dynamics (MD) simulations reveal that the empty HLA-A2 groove exhibits significant flexibility in the α-helices flanking the binding cleft, particularly near the F pocket (C-terminal peptide anchor region). Upon peptide binding, these regions stabilize, but residual mobility influences TCR recognition [3] [4].
Key observations include:
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